Methyl 2-chloro-6-(2-ethoxy-2-oxoacetamido)benzoate
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Overview
Description
Methyl 2-chloro-6-(2-ethoxy-2-oxoacetamido)benzoate is an organic compound with a complex structure. It is an intermediate in the synthesis of various chemical compounds and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(2-ethoxy-2-oxoacetamido)benzoate typically involves the reaction of 2-chloro-6-nitrobenzoic acid with ethyl oxalyl chloride, followed by reduction and esterification processes. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-(2-ethoxy-2-oxoacetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and amides, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-chloro-6-(2-ethoxy-2-oxoacetamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(2-ethoxy-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
- Methyl 2-chloro-6-ethoxybenzoate
- Methyl 2-chloro-6-(2-hydroxy-2-oxoacetamido)benzoate
Uniqueness
Methyl 2-chloro-6-(2-ethoxy-2-oxoacetamido)benzoate is unique due to its specific functional groups and the positions of these groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H12ClNO5 |
---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
methyl 2-chloro-6-[(2-ethoxy-2-oxoacetyl)amino]benzoate |
InChI |
InChI=1S/C12H12ClNO5/c1-3-19-12(17)10(15)14-8-6-4-5-7(13)9(8)11(16)18-2/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
WQTQORVXNSWOCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C(=CC=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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